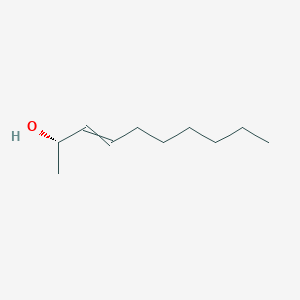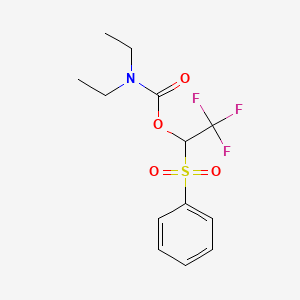
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate is an organic compound that belongs to the class of sulfonyl carbamates It is characterized by the presence of a benzenesulfonyl group, a trifluoroethyl group, and a diethylcarbamate group
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethylamine, followed by the introduction of diethylcarbamate. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoroethyl group and the carbamate moiety.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes . The diethylcarbamate moiety can modulate the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl diethylcarbamate can be compared with other sulfonyl carbamates, such as:
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl methylcarbamate: Similar structure but with a methyl group instead of a diethyl group, leading to different reactivity and biological activity.
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl ethylcarbamate: Contains an ethyl group, which affects its solubility and interaction with biological targets.
1-(Benzenesulfonyl)-2,2,2-trifluoroethyl phenylcarbamate: The presence of a phenyl group introduces aromatic interactions, influencing its chemical and biological properties.
Properties
CAS No. |
185025-51-8 |
|---|---|
Molecular Formula |
C13H16F3NO4S |
Molecular Weight |
339.33 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-2,2,2-trifluoroethyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C13H16F3NO4S/c1-3-17(4-2)12(18)21-11(13(14,15)16)22(19,20)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
RGWFDWMKHUABHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC(C(F)(F)F)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
![Cyclopentanone, 2,5-bis[(3-nitrophenyl)methylene]-](/img/structure/B14251249.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
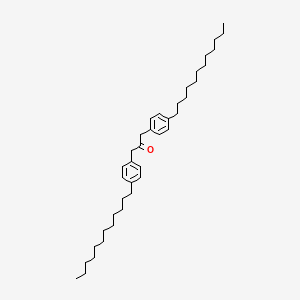
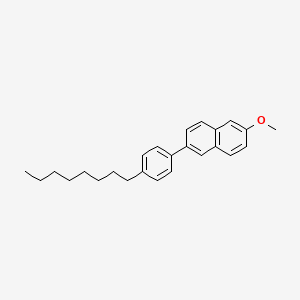
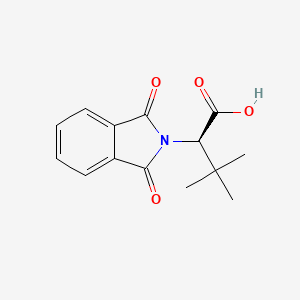
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
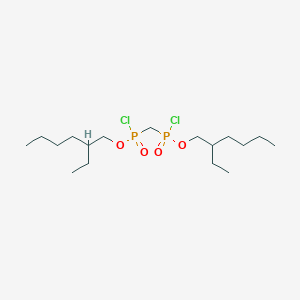
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)

